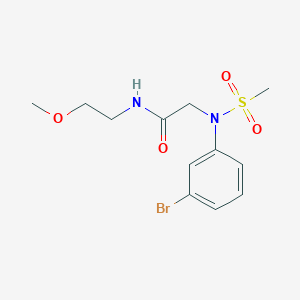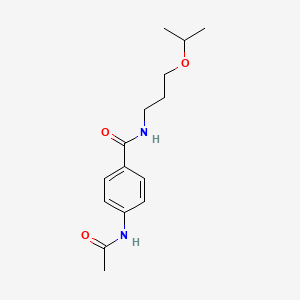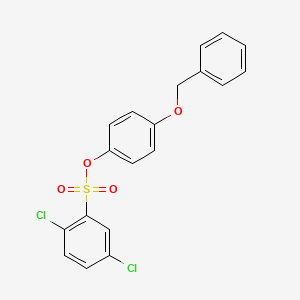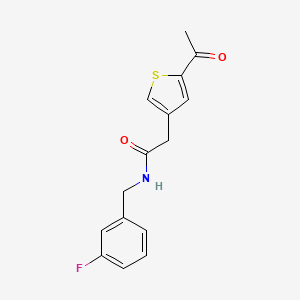
N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized by Bayer in the late 1990s and has since been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential clinical applications.
Mécanisme D'action
N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 acts as a multi-kinase inhibitor, targeting several key signaling pathways involved in tumor growth and angiogenesis. It inhibits the RAF/MEK/ERK pathway, which is commonly activated in cancer cells and promotes cell proliferation and survival. Additionally, N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 inhibits the VEGF/VEGFR pathway, which is involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of endothelial cells, which are involved in angiogenesis. N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 also has anti-inflammatory effects, which may contribute to its therapeutic potential in certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 in lab experiments is its well-established mechanism of action and antitumor activity. This compound has been extensively studied in preclinical models, providing a wealth of data on its efficacy and safety. However, one limitation of using N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 is its relatively low solubility, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for the study of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, there is ongoing research investigating the use of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 in combination with other therapies, such as chemotherapy or immunotherapy. Finally, there is interest in exploring the potential of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 in other disease areas, such as inflammatory disorders or cardiovascular disease.
Méthodes De Synthèse
The synthesis of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 involves a multi-step process starting with the reaction of 3-bromophenylacetonitrile with 2-methoxyethylamine to form the corresponding amide. This intermediate is then reacted with methylsulfonyl chloride to form the final product, N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. The synthesis of this compound has been optimized over the years, resulting in higher yields and purities.
Applications De Recherche Scientifique
N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit multiple signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK and VEGF/VEGFR pathways. In preclinical studies, N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has demonstrated antitumor activity in a variety of cancer types, including hepatocellular carcinoma, renal cell carcinoma, and melanoma.
Propriétés
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4S/c1-19-7-6-14-12(16)9-15(20(2,17)18)11-5-3-4-10(13)8-11/h3-5,8H,6-7,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGDBFFGEOXFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-bromophenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl {5-[(2-methoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4924391.png)
![4-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4924399.png)

![2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4924415.png)

![2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924442.png)
![11-(2-furyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4924445.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4924451.png)
![{2-methoxy-4-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4924469.png)
![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4924473.png)
![2-{[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4924481.png)
![2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4924483.png)
